Bentazon methyl
Description
Properties
IUPAC Name |
1-methyl-2,2-dioxo-3-propan-2-yl-2λ6,1,3-benzothiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(2)13-11(14)9-6-4-5-7-10(9)12(3)17(13,15)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTQFXBQDVWOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(S1(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346332 | |
| Record name | N-Methylbentazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61592-45-8 | |
| Record name | N-Methylbentazon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61592-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bentazon methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061592458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylbentazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENTAZON METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AT9KEA2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Patent-Based Synthesis from Methyl Anthranilate
The Chinese patent CN105061362A outlines a two-step process for synthesizing bentazon methyl’s intermediate, o-isopropylaminosulfamido methyl benzoate, which is subsequently cyclized to yield the final product.
Reaction Conditions and Stoichiometry
-
Step 1 (Sulfamoylation):
A mixture of triethylamine (4 mol), ethylene dichloride (20 mol), and isopropylamine (1.5 mol) is cooled to -10–0°C. Chlorosulfonic acid (1.44 mol) is added dropwise, followed by methyl anthranilate (1 mol). After 0.5 hours at 50°C, phosphorus oxychloride (1 mol) is introduced, and the reaction proceeds at 80°C until completion. -
Step 2 (Cyclization):
The intermediate is dissolved in methanol (16 mol relative to the intermediate), and sodium methoxide (2 mol) is added at 20–25°C. Refluxing for 1 hour induces cyclization, followed by hydrochloric acid quenching to precipitate this compound.
Advantages Over Prior Art
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Eliminates the need for difficult-to-purify isopropylaminosulfonyl chloride.
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Avoids toxic solvents like picoline, which complicate wastewater treatment.
Diazomethane-Mediated Esterification of Bentazon Acid
EPA Method 8151A: Methylation Protocol
The U.S. Environmental Protection Agency’s Method 8151A describes a general diazomethane-based esterification procedure applicable to carboxylic acids, including bentazon.
Procedure Highlights
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Diazomethane Generation: Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) reacts with aqueous potassium hydroxide to produce diazomethane gas, which is bubbled through the bentazon acid solution in diethyl ether.
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Reaction Conditions: Conducted at 0–5°C to mitigate explosivity risks.
-
Workup: Excess diazomethane is destroyed with silica gel, and the methyl ester is purified via solvent evaporation.
Limitations
Alternative Esterification Strategies
Theoretical Reaction Parameters
-
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
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Conditions: Reflux at 65–70°C for 12–24 hours.
-
Yield: Typically lower (50–70%) due to equilibrium limitations.
Alkyl Halide-Based Methylation
Methyl iodide or dimethyl sulfate could theoretically methylate bentazon acid in the presence of a base (e.g., potassium carbonate). However, these methods are less favored due to alkylating agents’ carcinogenicity and competing side reactions.
Comparative Analysis of Synthetic Methods
| Method | Yield | Scalability | Safety | Cost |
|---|---|---|---|---|
| Patent-based synthesis | 80% | High | Moderate | Low |
| Diazomethane esterification | 85–90% | Low | Hazardous | High |
| Fischer esterification | 50–70% | Moderate | Moderate | Low |
Key Observations:
-
The patent route excels in scalability and cost, making it ideal for industrial production.
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Diazomethane-mediated methylation offers superior yields but is impractical for large-scale applications.
Industrial Optimization and Recent Advances
Solvent Recycling in Patent Method
Methanol recovery during cyclization reduces raw material consumption by 40–50%, enhancing the method’s sustainability.
Catalytic Improvements
Recent studies explore replacing phosphorus oxychloride with greener agents (e.g., thionyl chloride), though these modifications remain experimental.
Chemical Reactions Analysis
AMG925 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure.
The major products formed from these reactions include various intermediates that are further purified and crystallized to obtain the final product .
Scientific Research Applications
Herbicidal Applications
Bentazon methyl is widely recognized for its selective herbicidal properties, particularly in rice and wheat cultivation. It acts by inhibiting photosystem II (PSII), disrupting electron transfer during photosynthesis, which leads to weed death while allowing crops to thrive.
Selective Weed Control
- Mechanism of Action : Bentazon inhibits PSII, effectively targeting broadleaf weeds without harming cereal crops like rice and wheat .
- Field Studies : Research indicates that bentazon is effective in controlling various weed species in rice fields, contributing to improved crop yields .
Safening Effects with Other Herbicides
Recent studies have demonstrated that bentazon can mitigate the phytotoxic effects of other post-emergence (POST) herbicides when applied in tank mixes.
Case Studies
- Cloransulam-Methyl and Halosulfuron-Methyl : In field experiments conducted over two years, the addition of bentazon reduced injury from cloransulam-methyl by 0-9% and halosulfuron-methyl by up to 6% in dry beans . This demonstrates bentazon's role as a safener, enhancing crop tolerance to potentially harmful herbicides.
| Herbicide Combination | Injury Reduction (%) |
|---|---|
| Cloransulam-Methyl + Bentazon | 0-9% |
| Halosulfuron-Methyl + Bentazon | Up to 6% |
Environmental Impact and Soil Degradation
Understanding the environmental fate of this compound is crucial for sustainable agricultural practices.
Soil Persistence
- Degradation Studies : Research indicates that bentazon has varying half-lives based on soil history. In soils with no prior exposure to bentazon, the half-lives were found to be 3-11 times longer than in soils previously treated with the herbicide . This suggests that repeated applications may enhance microbial degradation processes.
| Soil History | Half-Life (Days) |
|---|---|
| No History | 30-60 |
| With History | 5-10 |
Genetic Engineering Applications
This compound's mechanism has been leveraged in genetic research to develop crop varieties with enhanced tolerance.
CYP81A6 Gene Expression
- Research Findings : The expression of the cytochrome P450 gene CYP81A6 has been linked to tolerance against bentazon and other herbicides in rice. Knockout mutants lacking this gene showed increased susceptibility to bentazon, indicating its potential use as a genetic marker for developing resistant crop varieties .
Mechanism of Action
AMG925 exerts its effects by inhibiting the activity of Fms-like tyrosine kinase 3 and cyclin-dependent kinase 4. Fms-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Cyclin-dependent kinase 4 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis .
The inhibition of Fms-like tyrosine kinase 3 by AMG925 leads to the suppression of downstream signaling pathways, including the signal transducer and activator of transcription 5 and the phosphatidylinositol-3-kinase/AKT pathways. The inhibition of cyclin-dependent kinase 4 results in the dephosphorylation of retinoblastoma protein, leading to cell cycle arrest at the G1 phase .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Bentazon methyl shares functional similarities with other chlorinated herbicides but differs in substituents and backbone structure:
Key Structural Differences :
- Benzothiadiazinone vs. Aromatic Rings: this compound’s benzothiadiazinone core differs from quinoline (Quinclorac) or pyridine (Picloram) backbones, influencing electron distribution and binding to PSII .
- Substituent Effects : The isopropyl group in this compound enhances lipophilicity compared to the carboxymethyl groups in Quinclorac and Picloram, affecting soil sorption and mobility .
Analytical Behavior
Chromatographic Elution
This compound’s elution order varies with column type:
- HP-5MS column : Elutes after 2,4-DB methyl ester.
- DB-5MS column : Elutes before 2,4-DB methyl ester due to differences in stationary phase interactions .
Ionization Efficiency
In Kr-MPPI (soft ionization), this compound exhibits a weak molecular ion (20% relative intensity), contrasting with stronger ions for Acifluorfen (100%) and Chloramben (100%). This lower ionization efficiency may necessitate higher detection thresholds in GC-MS analyses :
| Compound (as methyl ester) | Kr-MPPI Ion Intensity (%) | EI-QTOF Ion Intensity (%) |
|---|---|---|
| This compound | 20 | 13 |
| Acifluorfen | 100 | 26 |
| 2,4-D | 100 | 36 |
Environmental Fate and Sorption
This compound’s degradation products, including N-methyl bentazon and 2-amino-N-isopropyl benzamide, exhibit higher soil sorption than the parent compound due to increased polarity and interaction with organic carbon. In Sharkey clay (high organic C), sorption follows: Bentazon ≪ 2-amino-N-isopropyl benzamide < N-methyl bentazon . This contrasts with compounds like 2,4-DB methyl, which show negligible sorption due to stable carbonium ion formation .
Mode of Action and Metabolite Profiles
- PSII Inhibition : Both this compound and terbuthylazine block PSII, but their metabolites differ:
- Interaction with Other Herbicides : Bentazon reduces absorption/translocation of imazethapyr by 35–50% at 65% relative humidity, highlighting formulation synergies/antagonisms absent in other PSII inhibitors .
Agricultural Efficacy and Formulation
This compound is often co-applied with acifluorfen for enhanced weed control in soybeans. Economic analyses show sequential applications (PRE + POST) yield higher returns than standalone use, a strategy less common with structurally rigid compounds like Picloram .
Biological Activity
Bentazon methyl, a derivative of the herbicide bentazon, is primarily recognized for its selective herbicidal properties against broadleaf weeds and yellow nut sedge. This article reviews the biological activity of this compound, focusing on its degradation, toxicity, and metabolic effects in various organisms.
Chemical Structure and Properties
This compound is chemically identified as 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide . It is a systemic herbicide that acts by inhibiting photosynthesis in target plants. The compound's solubility and stability in soil are critical for its effectiveness and environmental impact.
Microbial Degradation
Research indicates that bentazon undergoes microbial degradation in soil, with variations based on tillage practices. A study demonstrated that non-tillage (NT) soils exhibited a more rapid mineralization of bentazon compared to conventional tillage (CT) soils. Specifically, after 12 days, only 15.1% of bentazon remained in NT Dundee soil versus 33.9% in CT soil .
Table 1: Bentazon Degradation Rates in Different Soils
| Soil Type | Days After Application | Percentage Remaining |
|---|---|---|
| NT Dundee | 12 | 15.1% |
| CT Dundee | 12 | 33.9% |
| NT Miami | 12 | 40.5% |
| CT Miami | 12 | 57.4% |
The persistence of bentazon metabolites such as methylbentazon suggests that these compounds may have longer-lasting effects in the environment .
Acute Toxicity
This compound has been evaluated for its acute toxicity across various species. For instance, studies have shown that it exhibits significant toxicity to aquatic organisms, with an EC50 value of 37.7 mg/L for the green algae Pseudokirchneriella subcapitata after 72 hours .
Table 2: Toxicity Data for this compound
| Organism | Endpoint | Duration | EC50 (mg/L) |
|---|---|---|---|
| Pseudokirchneriella subcapitata | Growth Rate (Cell Count) | 72 h | 37.7 |
| Pseudokirchneriella subcapitata | Biomass Growth | 72 h | 15.8 |
The data indicate that while this compound is less toxic to mammals (classified as a Group E carcinogen), it poses risks to aquatic ecosystems .
Metabolic Effects on Plants
This compound's impact extends to metabolic processes within plants. A study highlighted its role in enhancing the tolerance of crops like rice to other herbicides such as cloransulam-methyl and halosulfuron-methyl, reducing injury levels significantly when co-applied . This safening effect allows for integrated weed management strategies that can minimize crop damage while effectively controlling weed populations.
Case Study: Rice Tolerance Mechanism
In rice, the expression of cytochrome P450 CYP81A6 has been linked to tolerance against bentazon and metsulfuron-methyl. This gene's expression allows rice plants to metabolize these herbicides more effectively, thereby enhancing their survival rates during herbicide application .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
